4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a compound that contains linked pyridinium–piperazine heterocycles . It’s part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .
Synthesis Analysis
The compound is synthesized as part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . The structures of these compounds were elucidated using spectroscopic methods .
Molecular Structure Analysis
In the crystal structure of the compound, the piperazine ring adopts a chair conformation . The structures of these compounds were also predicted using Molinspiration and MolSoft programs .
Chemical Reactions Analysis
The compound is part of a series that was screened for their monoamine oxidase A and B inhibitory activity . Some of the compounds exhibited selective MAO-A inhibitory activity .
Physical And Chemical Properties Analysis
The compound is part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . Some physicochemical properties of these new compounds were predicted using Molinspiration and MolSoft programs .
科学的研究の応用
Synthesis and Pharmacological Properties
Research has focused on synthesizing derivatives of pyrimidine and investigating their pharmacological profiles, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. Notably, certain compounds within this chemical series have been highlighted for their potent antiemetic activity, prompting further clinical investigations (Mattioda et al., 1975).
Biocidal Agents
Isomeric structures of pyrimido[2,1-c][1,2,4]triazines have been synthesized and evaluated for their antimicrobial properties, with certain compounds demonstrating significant biocidal effects (El‐mahdy & Abdel-Rahman, 2011).
DNA Interactions
Unfused aromatic systems with terminal piperazino substituents have been synthesized to study their interactions with DNA, aiming to enhance the anticancer activity of other drugs. These studies have provided insights into the structural requirements for effective DNA interactions (Wilson et al., 1990).
Receptor Antagonism
A series of piperazin-1-yl substituted unfused heterobiaryls has been synthesized for investigating the structural features affecting the binding affinity to 5-HT7 receptors. This research aimed at elucidating the role of various substituents in enhancing receptor binding affinity (Strekowski et al., 2016).
作用機序
Target of Action
The primary target of this compound is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .
Mode of Action
The compound acts as a tyrosine kinase inhibitor . It binds to the inactive form of the tyrosine kinase domain, thereby preventing its activation . This binding is facilitated through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinase disrupts the signal transduction cascades that it would normally activate. This affects various downstream effects, such as cell growth, differentiation, and the cell cycle .
Pharmacokinetics
Similar compounds like imatinib have been studied, and they are known to be absorbed rapidly in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the radioactive dose was detected in the urine of dogs and humans and in the feces of rats .
Result of Action
The result of the compound’s action is the inhibition of the tyrosine kinase activity, which leads to the disruption of the signal transduction cascades. This can lead to the inhibition of cell growth and differentiation, and can have a significant impact on disease states where tyrosine kinase is implicated .
将来の方向性
特性
IUPAC Name |
4-methyl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6/c1-10-2-3-18-13(21-10)23-6-4-22(5-7-23)12-8-11(14(15,16)17)19-9-20-12/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWQTPUGORTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。